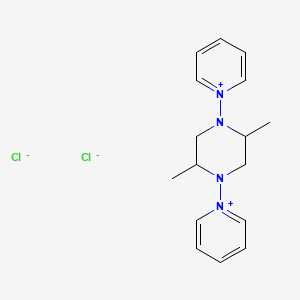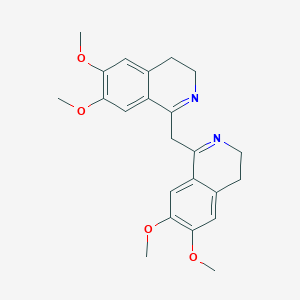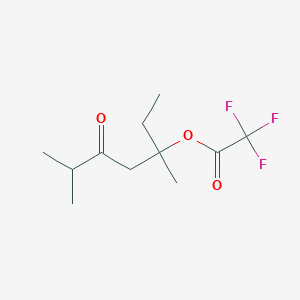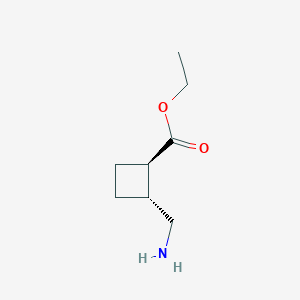
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is a complex organic compound with a unique structure that combines acetic acid and a cyclohexenol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves several steps. One common method includes the following steps:
Formation of the cyclohexenol ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylpropan-2-yl group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the acetic acid group: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylpropan-2-ol: A related compound with a similar phenylpropan-2-yl group.
Cyclohexenol derivatives: Compounds with similar cyclohexenol structures.
Acetic acid derivatives: Compounds with similar acetic acid groups.
Uniqueness
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
65253-05-6 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,17H,9-11H2,1-3H3;1H3,(H,3,4)/t12-;/m1./s1 |
Clave InChI |
KAYVWTKODUIRFO-UTONKHPSSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
SMILES canónico |
CC1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)



